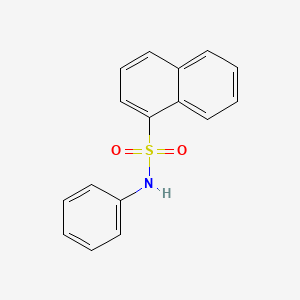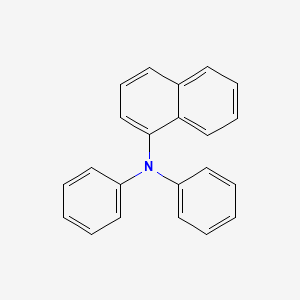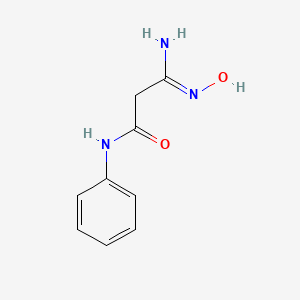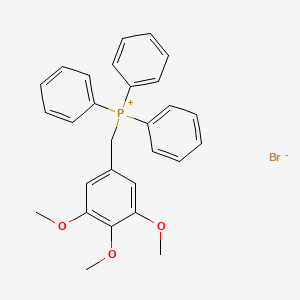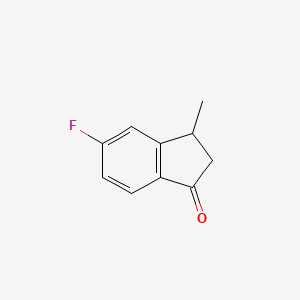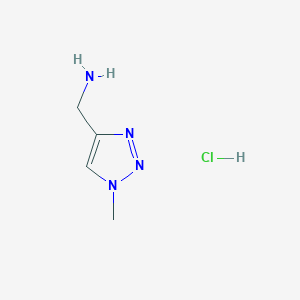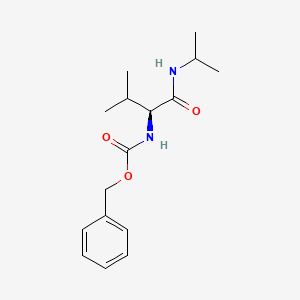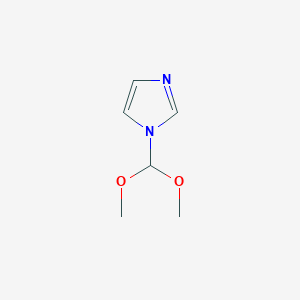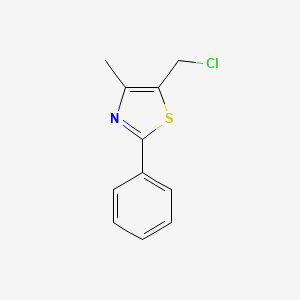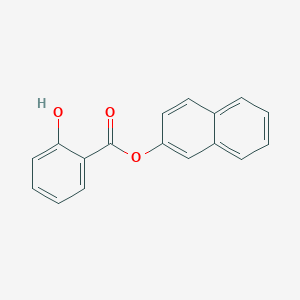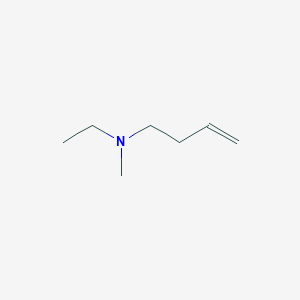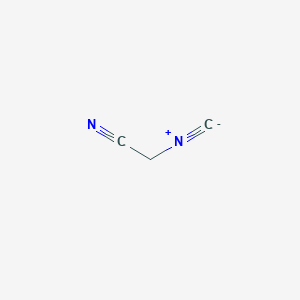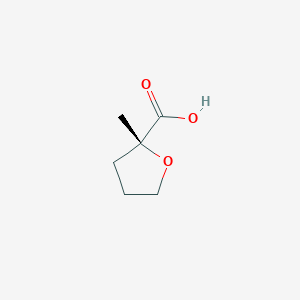
(2R)-2-methyloxolane-2-carboxylic acid
Übersicht
Beschreibung
(2R)-2-methyloxolane-2-carboxylic acid, also known as 2-methyl-2-oxo-1,3-oxolane-4-carboxylic acid, is a cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of (2R)-2-methyloxolane-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various biologically active compounds. It can also form complexes with metal ions, which can influence the reactivity and selectivity of catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2R)-2-methyloxolane-2-carboxylic acid. However, it has been reported to exhibit low toxicity levels and is generally considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-methyloxolane-2-carboxylic acid in lab experiments is its high purity and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to (2R)-2-methyloxolane-2-carboxylic acid. Firstly, further studies are needed to elucidate its mechanism of action and its potential applications in catalysis and materials science. Secondly, investigations into its biological activity and potential therapeutic uses are warranted. Finally, the development of new synthesis methods and modifications of the existing synthesis method could lead to the discovery of new compounds and applications.
Conclusion
In conclusion, (2R)-2-methyloxolane-2-carboxylic acid is a cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of chemistry and biology. Its high purity, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, materials science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-2-methyloxolane-2-carboxylic acid has been utilized in various scientific research applications due to its unique properties. It can act as a chiral building block for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used as a starting material for the synthesis of biologically active compounds such as antitumor agents, antibiotics, and enzyme inhibitors. Moreover, (2R)-2-methyloxolane-2-carboxylic acid can be used as a ligand for metal complexes, which have potential applications in catalysis, materials science, and medicinal chemistry.
Eigenschaften
IUPAC Name |
(2R)-2-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428380 | |
| Record name | AC1OGTGP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methyloxolane-2-carboxylic acid | |
CAS RN |
61490-06-0 | |
| Record name | AC1OGTGP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

